molecular formula C8H2Cl2I3NO2 B134352 5-Amino-2,4,6-triiodoisophthaloyl dichloride CAS No. 37441-29-5

5-Amino-2,4,6-triiodoisophthaloyl dichloride

Cat. No.: B134352
CAS No.: 37441-29-5
M. Wt: 595.72 g/mol
InChI Key: FBJVWRITWDYUAC-UHFFFAOYSA-N
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Description

Chemical Identity: 5-Amino-2,4,6-triiodoisophthaloyl dichloride (CAS: 37441-29-5) is an iodinated aromatic compound with the molecular formula C₈H₂Cl₂I₃NO₂ and a molecular weight of 595.726 g/mol . It features two reactive acyl chloride groups and three iodine atoms, making it a critical intermediate in synthesizing nonionic iodinated contrast agents like Iopamidol and Iohexol .

Synthesis: The compound is produced via chlorination of 5-amino-2,4,6-triiodoisophthalic acid using thionyl chloride (SOCl₂) in the presence of a tetraalkylammonium salt catalyst (e.g., C₁₆–C₂₀ alkyl groups), achieving high yields and purity . Alternative methods employ dimethylacetamide (DMA) or Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance reaction efficiency in downstream derivatization .

Applications:
As a synthetic intermediate, it enables the introduction of hydrophilic side chains (e.g., dihydroxypropyl groups) for water-soluble contrast agents used in X-ray imaging .

Properties

IUPAC Name

5-amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H2Cl2I3NO2/c9-7(15)1-3(11)2(8(10)16)5(13)6(14)4(1)12/h14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJVWRITWDYUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)C(=O)Cl)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190891
Record name 5-Amino-2,4,6-triiodoisophthaloyl dichloride
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Molecular Weight

595.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37441-29-5
Record name 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
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Record name 5-Amino-2,4,6-triiodoisophthaloyl dichloride
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Record name 5-Amino-2,4,6-triiodoisophthaloyl dichloride
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Record name 5-amino-2,4,6-triiodo-1,3-benzenedicarbonyldichloride
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Record name 1,3-Benzenedicarbonyl dichloride, 5-amino-2,4,6-triiodo
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Record name 5-AMINO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE
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Preparation Methods

Nitration Reaction Parameters

Nitration is performed using a sulfuric acid-nitric acid mixture (3:1 ratio), which minimizes reagent consumption and simplifies post-reaction purification. The reaction proceeds at 20–40°C, ensuring controlled exothermicity and reducing side-product formation.

Key Data :

ParameterValue
Acid ratio (H₂SO₄:HNO₃)3:1
Temperature20–40°C
Reaction time2–4 hours

Reduction to 5-Amino-Isophthalic Acid

The nitro intermediate is reduced using hydrogen gas over a palladium catalyst or via catalytic hydrogenation. This step achieves near-quantitative conversion to 5-amino-isophthalic acid, which is isolated through crystallization.

Iodination Strategies

Iodination introduces iodine atoms at the 2, 4, and 6 positions. Traditional methods using iodine monochloride (ICl) have been supplanted by safer alternatives, such as potassium iodate (KIO₃) and potassium iodide (KI) in hydrochloric acid. This modification eliminates chlorine gas handling and improves reaction controllability.

Optimized Iodination Protocol :

  • Dissolve 5-amino-isophthalic acid in aqueous HCl.

  • Add KIO₃ and KI sequentially.

  • React at 80°C for 10–20 hours.

Yield Data from Patent Examples :

ExampleTemperatureTime (h)Yield (%)
180°C1076.7
280°C1585.1
380°C2090.0

Acyl Chloride Formation

The final step involves converting 5-amino-2,4,6-triiodoisophthalic acid to its dichloride derivative using phosgene (COCl₂) or thionyl chloride (SOCl₂) . Industrial processes prefer phosgene due to its efficiency, despite requiring stringent safety measures.

Reaction Conditions :

  • Solvent : Dichloromethane or dimethylacetamide (DMAC).

  • Catalyst : Triethylamine or pyridine (0.5–2.0 wt%).

  • Temperature : 35–40°C during phosgene addition, followed by reflux.

Example Outcomes :

ParameterExample 1Example 2Example 3
Phosgene (equiv.)1.51.22.0
Reaction time (h)6108
Yield (%)90.085.180.1
Purity (%)97.698.197.4

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety . Key adaptations include:

  • Continuous-flow reactors for nitration and iodination to enhance heat dissipation.

  • Closed-system phosgene handling with automated monitoring.

  • Crystallization optimization to reduce solvent waste.

Comparison of Lab vs. Industrial Parameters :

ParameterLaboratory ScaleIndustrial Scale
Batch size50–100 g100–500 kg
Phosgene equivalency1.5–2.01.1–1.3
Yield (%)80–9088–93
Purity (%)97–9899–99.5

Characterization and Quality Control

Post-synthesis analysis employs spectroscopic and chromatographic methods :

  • IR Spectroscopy : Confirms acyl chloride formation (C=O stretch at 1770–1810 cm⁻¹).

  • NMR : Validates iodine substitution patterns (aromatic proton absence).

  • HPLC : Quantifies purity (>98% for pharmaceutical use) .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4,6-triiodoisophthaloyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .

Scientific Research Applications

Medical Imaging

Key Role in Contrast Agents

5-ATID serves as a crucial precursor for the synthesis of iodinated contrast media, which are vital for various diagnostic imaging techniques, including:

  • X-ray Imaging
  • Computed Tomography (CT) Scans
  • Magnetic Resonance Imaging (MRI)

These contrast agents enhance the visibility of internal structures in radiographic images, allowing for improved diagnosis and treatment planning.

Examples of Iodinated Contrast Agents Derived from 5-ATID:

Contrast AgentPatent ReferenceApplication
IopamidolBritish Patent No. 1,472,050Used in various imaging procedures
IohexolU.S. Patent No. 4,250,113Commonly used for CT and X-ray imaging
IoversolEuropean Patent No. 0 083 964Employed in vascular and urinary tract imaging

These agents are characterized by their high radiographic density and low toxicity, making them suitable for a wide range of diagnostic applications .

Pharmaceutical Applications

Targeted Drug Delivery Systems

Research indicates that 5-ATID interacts specifically with biological receptors such as the asialoglycoprotein receptor. This interaction is significant for developing targeted drug delivery systems where drugs can be directed to specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

Synthesis Process Insights

The synthesis of 5-ATID can be achieved through various methods, typically involving chlorination reactions with thionyl chloride in the presence of tertiary amines or quaternary ammonium salts. This approach not only yields high purity products but also facilitates the production process .

Case Studies

Case Study 1: Synthesis Efficiency

A study demonstrated that using a specific molar ratio of thionyl chloride to 5-amino-2,4,6-triiodoisophthalic acid resulted in yields exceeding 90%. The reaction conditions were optimized to ensure minimal impurities and high crystallinity of the product .

Case Study 2: Clinical Applications

Clinical trials involving iodinated contrast agents derived from 5-ATID have shown promising results in improving diagnostic accuracy in patients undergoing CT scans for various conditions such as tumors and vascular diseases. The agents provide clearer images with reduced adverse reactions compared to older formulations .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Reactivity : The dichloride’s acyl chloride groups enable rapid amidation or esterification, unlike its carboxylic acid precursor . Derivatives like the bis-dihydroxypropyl amide are less reactive but biocompatible, making them suitable for clinical use .
  • Iodine Content: All analogs retain three iodine atoms, essential for X-ray attenuation. Modifications to side chains (e.g., acetoxypropionylamino) optimize solubility and pharmacokinetics .

Reactivity and Yield in Key Reactions

  • Dichloride Synthesis: Catalytic chlorination with SOCl₂ achieves >90% yield , whereas non-catalytic methods require excess reagents and prolonged reaction times .
  • Amidation: Reaction with L-2-acetoxypropionyl chloride in DMA yields 87.5% of the acetoxypropionylamino derivative when ZnCl₂ is used as a Lewis acid . Without catalysts, yields drop to 52% .
  • Hydrolysis Stability : The dichloride is moisture-sensitive, requiring anhydrous conditions, while bis-dihydroxypropyl amides are stable in aqueous formulations .

Research Findings and Industrial Relevance

  • Catalytic Innovations: The use of tetraalkylammonium salts or Lewis acids reduces SOCl₂ consumption by 30% and shortens reaction times .
  • Purity Standards : Industrial processes (e.g., by Zambon Group) achieve HPLC titers >92% for the dichloride, critical for regulatory compliance .
  • Cost-Efficiency: Bulk production of the dichloride (e.g., by Zhejiang Jianfeng Haizhou Pharmaceutical) costs $143–145/kg, making it economically viable for large-scale contrast agent synthesis .

Biological Activity

5-Amino-2,4,6-triiodoisophthaloyl dichloride (5-ATID) is a synthetic compound characterized by its unique triiodinated structure, which includes three iodine atoms attached to an isophthaloyl backbone. This compound serves primarily as an intermediate in the synthesis of iodinated contrast agents used in medical imaging, particularly in X-ray and CT scans. Its biological activity is largely derived from its interactions with specific receptors in the body, making it a significant focus of research in medicinal chemistry.

The molecular formula of 5-ATID is C9H6Cl2I3NC_9H_6Cl_2I_3N, with a molecular weight of approximately 695.80 g/mol. The compound features both amino and dichloride functional groups, enhancing its reactivity and making it suitable for various chemical transformations.

PropertyValue
Molecular FormulaC₉H₆Cl₂I₃N
Molecular Weight695.80 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

Biological Activity

This compound exhibits biological activity primarily through its interaction with the asialoglycoprotein receptor (ASGPR) . This receptor plays a crucial role in cellular recognition and uptake processes, particularly in liver and kidney tissues. The binding of 5-ATID to ASGPR enhances its potential for use in targeted drug delivery systems and diagnostic imaging applications.

The mechanism of action involves the compound's ability to bind specifically to ASGPR, facilitating the uptake of iodinated contrast agents into liver cells. This property is particularly valuable for improving the visualization of hepatic structures during imaging procedures.

Toxicity and Safety

While 5-ATID is not directly involved in biological processes, it is important to note that it can be irritating to the skin, eyes, and respiratory system due to its chloride groups. Safety measures should be taken when handling this compound, including the use of gloves and protective eyewear.

Study on Binding Affinity

A study demonstrated that 5-ATID binds effectively to ASGPR, resulting in enhanced imaging capabilities for liver diagnostics. The study employed techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to analyze binding interactions and confirm the structural integrity of synthesized contrast agents derived from 5-ATID.

Comparison with Other Compounds

The following table compares 5-ATID with structurally similar compounds regarding their biological activity and applications:

Compound NameStructure/PropertiesUnique Features
5-Amino-2,4-diiodobenzoic Acid Diiodinated derivative without dichlorideLess reactive than its dichloride counterpart
Iopamidol Iodinated contrast agent used in imagingDifferent functional group arrangement
Iohexol Another iodinated contrast mediumFeatures multiple hydroxyl groups enhancing solubility
5-Amino-2,4-dichlorobenzenesulfonamide Chlorinated sulfonamide derivativeDifferent functional group leading to distinct reactivity

Applications

The primary applications of this compound include:

  • Synthesis of Iodinated Contrast Agents : Used as an intermediate for developing agents that enhance imaging clarity.
  • Targeted Drug Delivery Systems : Potential for use in delivering therapeutic agents specifically to liver cells via ASGPR targeting.
  • Research Tool : Valuable for studying receptor interactions and cellular uptake mechanisms.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-amino-2,4,6-triiodoisophthaloyl dichloride, and how can reaction conditions be optimized?

The compound is typically synthesized via chlorination of 5-amino-2,4,6-triiodoisophthalic acid using thionyl chloride (SOCl₂) under reflux conditions. Critical parameters include temperature control (60–80°C), stoichiometric excess of SOCl₂, and inert atmosphere to avoid hydrolysis . Post-synthesis purification often involves ion-exchange resin chromatography and ODS (octadecylsilane) chromatography to remove unreacted iodine species and byproducts .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using tandem analytical techniques:

  • Mass spectrometry (MS) confirms molecular weight (595.73 g/mol) and detects halogenated impurities.
  • ¹H/¹³C NMR resolves structural integrity, with characteristic peaks for aromatic protons (δ 7.8–8.2 ppm) and carbonyl chlorides (δ 170–175 ppm) .
  • Elemental analysis ensures stoichiometric consistency (e.g., C 24.43%, H 1.29%, N 4.50% in coordination complexes) .

Q. What challenges arise during the handling and storage of this compound?

The dichloride is moisture-sensitive, requiring anhydrous solvents (e.g., dimethylacetamide) and storage under nitrogen or argon. Hydrolysis generates corrosive HCl gas, necessitating fume hood use . Iodine’s high atomic weight complicates crystallographic studies, requiring high-intensity X-ray sources (e.g., synchrotron radiation) for accurate structure determination .

Advanced Research Questions

Q. How does this compound function as a precursor for non-ionic X-ray contrast agents?

The dichloride undergoes stepwise amidation with hydrophilic side chains (e.g., 1,3-dihydroxyisopropylamine) to reduce osmolality and nephrotoxicity. Tributylamine is used as a base to neutralize HCl during coupling, and the reaction is monitored via TLC to track intermediate formation . Final products (e.g., iopamidol analogs) are benchmarked against iohexol for imaging efficacy using phantom CT scans .

Q. What crystallographic strategies resolve structural ambiguities in metal complexes derived from this compound?

Coordination complexes (e.g., with Cd²⁺ or Hg²⁺) are analyzed via single-crystal X-ray diffraction. SHELXL refinement software is employed to model heavy-atom (iodine) positions and hydrogen-bonding networks. For example, in [Cd(C₈H₂I₃NO₄)(C₅H₅N)₂]ₙ, O–H···O and N–H···O interactions stabilize a 3D lattice, with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.67 Å . Discrepancies in CAS registry numbers (e.g., 37411-29-5 vs. 37441-29-5) highlight the need for cross-validation via spectral databases .

Q. How do steric and electronic effects influence the reactivity of this dichloride in nucleophilic substitution reactions?

The electron-withdrawing iodine substituents activate the carbonyl chlorides toward nucleophilic attack but introduce steric hindrance. Kinetic studies using pyridine derivatives show slower reaction rates compared to non-iodinated analogs, necessitating elevated temperatures (70–90°C) or microwave-assisted synthesis . Computational modeling (DFT) predicts charge distribution, guiding solvent selection (polar aprotic solvents preferred) .

Q. What analytical contradictions arise when characterizing derivatives of this compound, and how are they resolved?

Discrepancies in NMR data (e.g., split peaks for amino groups) may arise from tautomerism or hydrogen bonding. Variable-temperature NMR and IR spectroscopy (N–H stretch at 3300–3500 cm⁻¹) differentiate dynamic equilibria from impurities . Conflicting elemental analysis results (e.g., C 24.43% vs. theoretical 24.51%) are reconciled by refining occupancy factors in X-ray datasets .

Methodological Tables

Table 1: Key Crystallographic Data for [Cd(C₈H₂I₃NO₄)(C₅H₅N)₂]ₙ

ParameterValue
Space groupP2₁/c
a (Å)10.23
b (Å)12.45
c (Å)14.67
β (°)92.3
R factor0.042

Table 2: Comparative Imaging Efficacy of Contrast Agents

AgentRelative Contrast (vs. Iohexol)Osmolality (mOsm/kg)
Novel Compound A98%680
Iohexol100%700
Ioversol95%710

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2,4,6-triiodoisophthaloyl dichloride
Reactant of Route 2
5-Amino-2,4,6-triiodoisophthaloyl dichloride

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